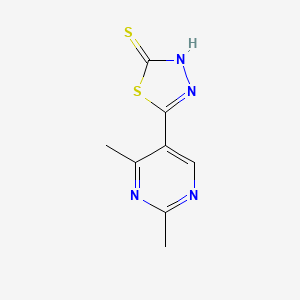![molecular formula C10H17ClO B14378505 4-Chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane CAS No. 88444-51-3](/img/structure/B14378505.png)
4-Chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
Eucalyptol can be synthesized through various methods. One common method involves the pyrolysis of p-cymene and hydrogen gas . Another method includes the extraction from natural sources such as eucalyptus oil, followed by purification processes like headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) .
Industrial Production Methods
Industrially, eucalyptol is produced by distilling eucalyptus oil, which contains a high concentration of the compound. The oil is subjected to fractional distillation to isolate eucalyptol .
化学反応の分析
Types of Reactions
Eucalyptol undergoes various chemical reactions, including:
Oxidation: Eucalyptol can be oxidized to form p-cymene and hydrogen gas.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: Eucalyptol can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
- Oxidation: p-Cymene and hydrogen gas .
Reduction: Various alcohols and hydrocarbons.
Substitution: Halogenated derivatives of eucalyptol.
科学的研究の応用
Eucalyptol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical techniques like GC-MS and HPLC.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Used in pharmaceutical formulations for its analgesic and expectorant properties.
Industry: Utilized in the synthesis of mosquito repellents and herbicides.
作用機序
Eucalyptol exerts its effects through various mechanisms:
Antimicrobial Action: Disrupts microbial cell membranes, leading to cell lysis.
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines.
Analgesic Action: Modulates pain receptors and reduces pain perception.
類似化合物との比較
Eucalyptol is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
1,8-Cineole: Another name for eucalyptol, highlighting its structural similarity.
1,8-Epoxy-p-menthane: A compound with a similar bicyclic structure.
p-Cymene: A derivative formed through the oxidation of eucalyptol.
Eucalyptol stands out due to its wide range of applications and its natural occurrence in eucalyptus oil, making it a valuable compound in various fields.
特性
CAS番号 |
88444-51-3 |
|---|---|
分子式 |
C10H17ClO |
分子量 |
188.69 g/mol |
IUPAC名 |
4-chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H17ClO/c1-8(2)10(11)6-4-9(3,12-8)5-7-10/h4-7H2,1-3H3 |
InChIキー |
VVLMQWFMFQVWTP-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(CCC(O1)(CC2)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide](/img/structure/B14378431.png)
![1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea](/img/structure/B14378433.png)
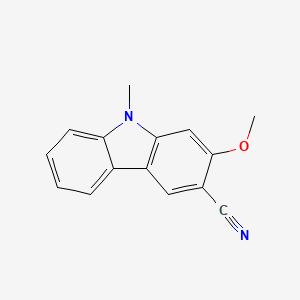
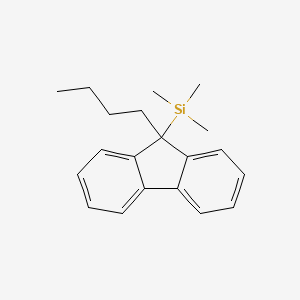
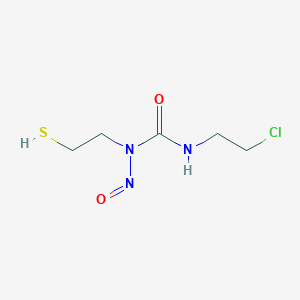
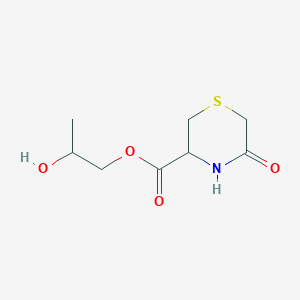
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol](/img/structure/B14378479.png)

![7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14378491.png)
![2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378514.png)
![2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine](/img/structure/B14378520.png)
![Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate](/img/structure/B14378527.png)
